molecular formula C16H22N2O4S2 B2514464 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 946303-93-1

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2514464
CAS No.: 946303-93-1
M. Wt: 370.48
InChI Key: NOFUUEDVVJGZTO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and benzenesulfonamide intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, thiophene derivatives, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the dimethylamino and sulfonamide groups suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its aromatic and heterocyclic structures make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group could facilitate binding to active sites, while the sulfonamide group may enhance solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide include other sulfonamides, thiophene derivatives, and dimethylamino-substituted compounds. Examples include:

  • N-(2-(dimethylamino)ethyl)-benzenesulfonamide
  • 2,5-dimethoxybenzenesulfonamide
  • 2-(thiophen-3-yl)ethylamine

Uniqueness

What sets this compound apart is its combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)16-9-13(21-3)5-6-15(16)22-4/h5-9,11,14,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFUUEDVVJGZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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